![molecular formula C21H47N3O B14291116 N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine CAS No. 113784-34-2](/img/structure/B14291116.png)
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine is a linear polyamine compound. It is characterized by the presence of two primary amine groups and a long alkyl chain with an ether linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-diaminopropane and 3-(dodecyloxy)propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of N1-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The primary amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of cell signaling and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The primary amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The long alkyl chain and ether linkage contribute to the compound’s hydrophobic properties, affecting its solubility and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the long alkyl chain and ether linkage.
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: Another polyamine with similar functional groups but different structural features.
Uniqueness
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine is unique due to its combination of primary amine groups and a long alkyl chain with an ether linkage. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
113784-34-2 |
|---|---|
Molekularformel |
C21H47N3O |
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
N'-[3-(3-dodecoxypropylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H47N3O/c1-2-3-4-5-6-7-8-9-10-11-20-25-21-14-19-24-18-13-17-23-16-12-15-22/h23-24H,2-22H2,1H3 |
InChI-Schlüssel |
OEVCFZVRVGFRJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCCNCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



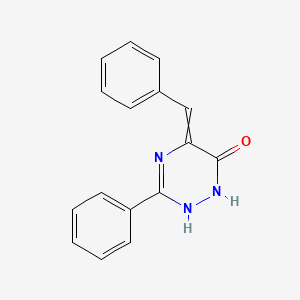
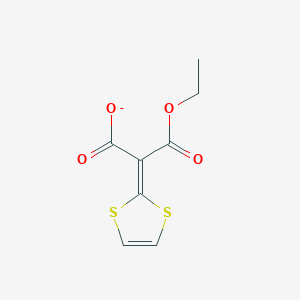

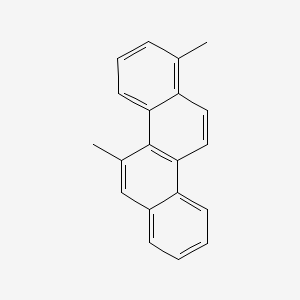

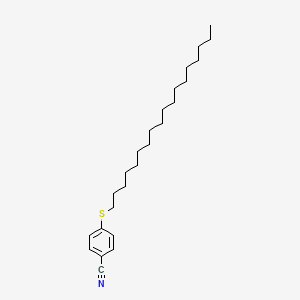
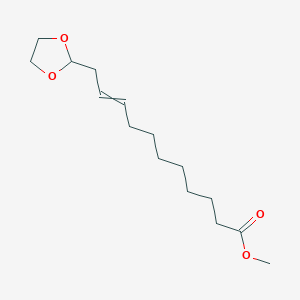


![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)
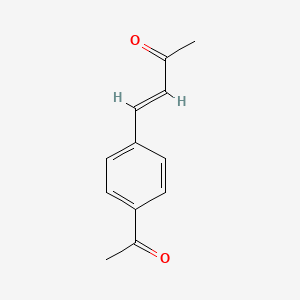
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
